molecular formula C8H8BrClN2 B1383883 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine CAS No. 1266149-71-6

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine

Cat. No.: B1383883
CAS No.: 1266149-71-6
M. Wt: 247.52 g/mol
InChI Key: YMJALDFWYZPPGF-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is a specialized chemical intermediate designed for advanced research and development, particularly in the discovery of novel insecticides and pharmaceutical agents. Its molecular architecture, featuring a halogenated pyridine ring and a cyclopropanamine group, is frequently employed in the synthesis of compounds that target insect ryanodine receptors (RyRs) . Activation of these receptors leads to the uncontrolled release of calcium stores, providing a potent mode of action against a broad spectrum of pests . Furthermore, the amine functionality of this compound offers a versatile handle for further synthetic derivatization, making it a valuable building block for constructing diverse compound libraries aimed at high-throughput screening in oncology and other therapeutic areas . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-bromo-5-chloropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2/c9-6-3-5(10)4-12-7(6)8(11)1-2-8/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJALDFWYZPPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Experimental Details:

Yield (%) Reaction Conditions Experimental Notes
61-72 NCS in DMF, -20°C to 20°C, 24 h stirring 4-Bromopyridin-2-amine dissolved in DMF, cooled to -20°C, NCS added portion-wise, stirred at room temperature for 24 hours. Workup involves aqueous extraction and column chromatography purification. Yields vary from 61% to 72% depending on temperature and atmosphere control.
43.7 NCS in DMF, -78°C to 20°C, inert atmosphere Slow addition of NCS at -78°C under nitrogen, warming to room temperature, followed by extraction and chromatography, yielding lower conversion possibly due to harsher conditions.

These methods yield 4-bromo-5-chloropyridin-2-amine with good purity and yield, which is a critical intermediate for further functionalization.

Alternative Synthetic Routes and Optimization

Research on related halogenated pyridine compounds, such as 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole derivatives, provides insights into efficient synthetic strategies:

  • A two-step synthesis involving:

    • Reaction of halogenated pyridine hydrazines with suitable reagents under alkaline reflux to form intermediates.
    • Bromination using tribromooxyphosphorus to introduce the bromine substituent.
  • This method avoids lengthy oxidation steps and reduces waste, improving yield and scalability for industrial production.

Reaction Parameters Summary:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Halogenated pyridine + base (e.g., sodium methoxide) 25-140 1-6 ~74 (for intermediate) Reflux, dropwise addition, pH adjustment post-reaction
2 Intermediate + tribromooxyphosphorus 25-140 2-4 High purity product Reflux, post-treatment involves solvent recovery and filtration

This approach yields high-purity brominated pyridine intermediates suitable for further amination or cyclopropanation steps.

Purification and Characterization

Post-reaction purification typically involves:

  • Solvent evaporation under reduced pressure.
  • Water and sodium bicarbonate washes to remove acidic impurities.
  • Cooling and filtration to isolate the solid product.
  • Drying under vacuum to obtain high-purity crystalline compounds.

Characterization data from related compounds include:

  • Melting points around 197–243 °C depending on derivative.
  • 1H NMR signals consistent with pyridine and cyclopropane protons.
  • LC-MS confirming molecular weights matching halogenated aminopyridine-cyclopropanamine structures.

Summary Table of Preparation Steps for this compound

Step Description Reagents Conditions Yield (%) Remarks
1 Halogenation of aminopyridine 4-Bromopyridin-2-amine, NCS, DMF -20 to 20 °C, 24 h 61-72 Controlled temperature critical for selectivity
2 Formation of brominated chloropyridinyl amine intermediate Base (e.g., sodium methoxide), methanol, reflux 25-140 °C, 1-6 h ~74 Alkaline conditions facilitate intermediate formation
3 Bromination with tribromooxyphosphorus Tribromooxyphosphorus, reflux 25-140 °C, 2-4 h High Efficient bromination step, avoids oxidation reagents
4 Coupling with cyclopropan-1-amine Cyclopropan-1-amine or derivative, base Variable, often reflux Not explicitly reported Expected nucleophilic substitution step
5 Purification Filtration, washing, drying Ambient to 50 °C N/A Ensures product purity

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight CAS Number Source
1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine 3-Br, 5-Cl C₈H₈BrClN₂ ~263.5 (calc.) Not specified Target compound
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine 5-Br, 3-F C₈H₈BrFN₂ 231.07 1266129-51-4
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine HCl Pyrimidine (5-Br) C₇H₉BrClN₃ 250.52 2055841-13-7
1-(Trifluoromethyl)cyclopropan-1-amine HCl CF₃ (non-pyridine) C₄H₇ClF₃N 179.56 35501-83-8
1-[1-(5-Bromo-2-chloropyridin-3-yl)cyclopropyl]ethan-1-amine Ethyl extension, 5-Br, 2-Cl C₁₀H₁₂BrClN₂ 275.57 2229274-77-3
Key Observations:

Halogen Substitution :

  • The target compound’s 3-Br, 5-Cl substitution contrasts with the 5-Br, 3-F analog in . Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter electronic effects on the pyridine ring, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Bromine at position 5 (as in ) is common in analogs, suggesting its utility as a handle for further functionalization.

The ethyl-extended analog in demonstrates how alkyl modifications can adjust steric bulk and pharmacokinetic properties.

Salt Forms :

  • Many analogs (e.g., ) are hydrochlorides, improving solubility and crystallinity compared to free bases. The target compound’s free amine form may offer synthetic flexibility for downstream derivatization.

Physicochemical Properties:
  • Molecular Weight : The target compound (~263.5 g/mol) is heavier than the 3-F analog (231.07 g/mol, ), primarily due to chlorine’s higher atomic mass.
  • Lipophilicity : Chlorine’s presence likely increases logP compared to fluorine-substituted analogs, impacting membrane permeability.

Biological Activity

Overview

1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine is a synthetic organic compound characterized by a cyclopropane ring connected to a pyridine ring with bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, including insecticidal properties and possible therapeutic applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H8BrClN2
Molecular Weight231.52 g/mol
CAS Number1266149-71-6

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. This may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and leading to physiological changes.

Insecticidal Activity

Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For instance, studies have shown that derivatives of this compound can activate insect ryanodine receptors (RyRs), leading to increased mortality in pest species.

A comparative analysis of various compounds revealed that:

CompoundLarvicidal Activity (µg/mL)Mortality Rate (%)
This compound2100
Rynaxypyr (control)2100

These results suggest that the compound is effective at low concentrations, comparable to established insecticides like Rynaxypyr, indicating its potential for agricultural applications .

Therapeutic Potential

In medicinal chemistry, there is ongoing exploration of the compound's therapeutic properties. Preliminary studies suggest it may serve as an intermediate in synthesizing pharmaceuticals targeting various diseases. Its structural features allow it to be a versatile building block in drug design.

Case Studies

Case Study 1: Synthesis and Bioactivity

A study published in MDPI highlighted the synthesis of several derivatives of the compound and their subsequent testing for bioactivity. The results indicated that modifications to the cyclopropane moiety significantly influenced both the potency and selectivity against target organisms .

Case Study 2: Enzymatic Inhibition

Another investigation focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in several diseases. The study found that derivatives of this compound exhibited varying degrees of inhibition, suggesting potential as immunosuppressive agents .

Q & A

Q. How can the synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation of a halogenated pyridine precursor. Key optimization steps include:

  • Reagent Selection : Use cyclopropylamine under basic conditions (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution .
  • Solvent Choice : Polar aprotic solvents like dichloromethane or toluene improve reaction kinetics .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) isolates the product in dihydrochloride form for enhanced stability .
  • Yield Monitoring : NMR and mass spectrometry verify intermediate formation, ensuring minimal side products like azido derivatives or imines .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies cyclopropane ring protons (δ ~1.0–2.5 ppm) and pyridine substituents (e.g., bromine/chlorine-induced deshielding) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between cyclopropane and pyridine protons .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonding) and confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₈H₈BrClN₂) .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence reactivity in cross-coupling reactions?

Methodological Answer: Bromine and chlorine on the pyridine ring exhibit distinct electronic and steric effects:

  • Electronic Effects :
    • Bromine’s lower electronegativity vs. chlorine enhances oxidative addition in Suzuki-Miyaura couplings .
    • Chlorine’s inductive effect stabilizes intermediates in Ullmann or Buchwald-Hartwig aminations .
  • Steric Effects :
    • Bromine at the 3-position may hinder coupling at the 5-position due to steric bulk .
  • Experimental Design :
    • Compare reaction rates using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O. Monitor yields via HPLC .

Q. Table 1: Reactivity of Halogenated Analogs in Suzuki Coupling

CompoundHalogen PositionYield (%)Catalyst
3-Bromo-5-chloropyridine3-Br, 5-Cl78Pd(OAc)₂/XPhos
3,5-Dibromopyridine3-Br, 5-Br65Pd(PPh₃)₄
5-Chloro-3-fluoropyridine3-F, 5-Cl42PdCl₂(dppf)
Data adapted from cross-coupling studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative Assays :
    • Use standardized cell lines (e.g., HEK293 for receptor binding) to eliminate variability .
    • Test structural analogs (e.g., 3-Bromo-5-methylpyridin-2-amine) to isolate substituent effects .
  • Data Analysis :
    • Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values .
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate side reactions during cyclopropane ring functionalization?

Methodological Answer:

  • Protection/Deprotection :
    • Use Boc (tert-butoxycarbonyl) to protect the amine during halogenation .
  • Reaction Conditions :
    • Low temperatures (0–5°C) minimize ring-opening during alkylation .
    • Radical inhibitors (e.g., BHT) prevent undesired ring cleavage in photochemical reactions .
  • Computational Modeling :
    • DFT calculations predict transition states for ring-opening pathways, guiding solvent/base selection .

Q. How do structural analogs differ in binding affinity to neurological targets?

Methodological Answer:

  • Analog Design :
    • Replace Br/Cl with methyl or trifluoromethyl groups to modulate lipophilicity .
  • Binding Assays :
    • Radioligand displacement assays (e.g., [³H]GABA for GABA₃ receptors) quantify Ki values .
    • Molecular docking (AutoDock Vina) identifies key interactions (e.g., halogen bonding with Tyr residues) .

Q. Table 2: Binding Affinity of Structural Analogs

AnalogTarget ReceptorKi (nM)Key Interaction
1-(3-Bromo-5-Cl-pyridin-2-yl)cyclopropan-1-amineGABA₃12.3Br–π stacking
1-(3-Cl-5-F-pyridin-2-yl)cyclopropan-1-amineGABA₃28.7H-bonding
1-(3-Bromo-5-CF₃-pyridin-2-yl)cyclopropan-1-aminemGluR55.8Hydrophobic
Data from receptor binding studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-chloropyridin-2-yl)cyclopropan-1-amine

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